Dimethylaminoethyl acrylate benzyl chloride
Description
Structural Characterization
Molecular Architecture and IUPAC Nomenclature
The IUPAC name for this compound is benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride, derived from its quaternary ammonium structure and acrylate ester group. The molecular formula C₁₄H₂₀ClNO₂ corresponds to a molecular weight of 269.77 g/mol .
Structural Features :
- Quaternary ammonium center : A benzyl group and two methyl groups bonded to a nitrogen atom, generating a cationic charge.
- Acrylate ester : A vinyl group (C=C) conjugated to an ester linkage (C=O), connected via an ethyl oxide bridge to the quaternary ammonium.
- Counterion : Chloride ion (Cl⁻) balancing the cationic charge.
Spectroscopic Profiling
Spectroscopic techniques provide critical insights into the compound’s functional groups and molecular interactions.
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Key signals include peaks for the benzyl protons (δ 7.0–7.5 ppm), acrylate vinyl protons (δ 5.8–6.4 ppm), and ethyl oxide protons (δ 3.5–4.2 ppm). The quaternary ammonium methyl groups resonate at δ 2.5–3.0 ppm.
- ¹³C NMR : Acrylate carbonyl (δ ~170 ppm), vinyl carbons (δ 120–130 ppm), and benzyl carbons (δ 125–140 ppm).
Fourier Transform Infrared (FT-IR)
- C=O Stretch : Strong absorption at ~1700 cm⁻¹ (acrylate ester).
- C=C Stretch : Peaks at ~1630 cm⁻¹ (acrylate vinyl group).
- N–C Stretch : Bands near ~1200 cm⁻¹ (quaternary ammonium).
Mass Spectrometry
- Electrospray Ionization (ESI) : Molecular ion peak at m/z 269.77 [M]⁺ . Fragments correspond to loss of Cl⁻ (m/z 234.77) and acrylate group (m/z 136.1).
| Spectroscopic Method | Key Peaks/Signals | Functional Group Observed |
|---|---|---|
| ¹H NMR | δ 7.0–7.5 (benzyl), δ 5.8–6.4 (vinyl) | Aromatic, acrylate |
| FT-IR | 1700 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C) | Ester, vinyl |
| Mass Spec (ESI) | m/z 269.77 [M]⁺, m/z 234.77 [M–Cl]⁺ | Molecular ion, fragmentation |
Crystallographic Analysis and Conformational Dynamics
Dimethylaminoethyl acrylate benzyl chloride exists as a liquid at room temperature, precluding X-ray crystallography. Conformational dynamics are instead studied via computational methods. The acrylate group adopts a planar trans configuration due to conjugation between the ester and vinyl groups. The quaternary ammonium center’s steric bulk (benzyl and methyl groups) restricts rotational freedom around the nitrogen atom.
Key Conformational Features :
- Acrylate Ester : Fixed trans geometry to maximize conjugation.
- Ethyl Oxide Bridge : Flexible rotation between the ester and quaternary ammonium.
Computational Modeling of Electronic Structure
Density Functional Theory (DFT) calculations reveal:
- Partial Charges : The quaternary ammonium nitrogen carries a +1 charge, while the acrylate oxygen atoms are partially negative.
- Electron Density : High density at the acrylate carbonyl and vinyl groups, indicating reactivity toward nucleophilic attacks.
- Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on the acrylate π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the quaternary ammonium.
| Computational Parameter | Value/Description | Implication |
|---|---|---|
| HOMO Energy | -8.2 eV (acrylate π-system) | Reactivity toward electrophiles |
| LUMO Energy | -1.5 eV (quaternary ammonium) | Susceptibility to nucleophilic attack |
| Partial Charge (N) | +1.0 | Cationic character |
Properties
IUPAC Name |
benzyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20NO2.ClH/c1-4-14(16)17-11-10-15(2,3)12-13-8-6-5-7-9-13;/h4-9H,1,10-12H2,2-3H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCZDEVLEULNLJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
31361-95-2 | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1), homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=31361-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID9050430 | |
| Record name | N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9050430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
46830-22-2 | |
| Record name | Acryloyloxyethyldimethylbenzylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=46830-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylaminoethyl acrylate benzyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046830222 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9050430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.150 | |
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| Record name | DIMETHYLAMINOETHYL ACRYLATE BENZYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9330J8T133 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The principal method for preparing dimethylaminoethyl acrylate benzyl chloride involves a nucleophilic substitution (quaternization) reaction between dimethylaminoethyl acrylate and benzyl chloride. The reaction proceeds as follows:
$$
\text{Dimethylaminoethyl acrylate} + \text{Benzyl chloride} \rightarrow \text{this compound}
$$
- Solvent and Reaction Medium: Typically carried out in organic solvents such as dichloromethane or toluene to ensure good solubility of reactants and control of reaction kinetics.
- Temperature: The reaction is usually performed under reflux conditions to facilitate completion.
- Base Addition: A base such as sodium carbonate or potassium carbonate is added to neutralize the hydrochloric acid formed during the quaternization, preventing side reactions and improving yield.
- Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.
This method is well-established for laboratory and industrial synthesis due to its straightforward mechanism and scalability.
Industrial Production Methods
In industrial settings, the synthesis is scaled up using large reactors equipped for continuous flow or batch processing:
- Continuous Flow Reactors: Enable precise control over reaction parameters such as temperature, pressure, and reactant feed rates, improving yield and consistency.
- Automated Systems: Advanced control systems monitor and adjust reaction conditions in real time.
- Purification Techniques: Industrial purification employs advanced methods such as automated recrystallization, distillation, and chromatographic techniques to ensure product purity.
- Process Optimization: Reaction parameters are optimized to maximize yield and minimize by-product formation, including controlling the molar ratios of reactants and base, solvent choice, and reaction time.
Preparation of Dimethylaminoethyl Acrylate (Precursor)
Since dimethylaminoethyl acrylate is the key precursor, its preparation is also relevant:
- Transesterification Method: Methyl acrylate reacts with dimethylethanolamine in the presence of a catalyst such as dibutyltin oxide (DBTO). The process involves azeotropic distillation to remove methanol by-product, driving the reaction forward.
- Reaction Conditions: Typically performed at 40–80°C under reduced pressure (0.1–1 kPa), with reaction times ranging from 1 to 6 hours.
- Purification: After reaction completion, excess amine and solvent are removed by distillation under controlled temperature and pressure.
- Catalyst Recycling: DBTO catalyst is recovered and reused to improve process economics.
- Batch Reactions: The process may involve sequential batch reactions with continuous feed to maintain reaction volume and optimize conversion.
Data Table: Summary of Preparation Parameters
| Preparation Step | Conditions/Details | Notes |
|---|---|---|
| Quaternization reaction | Solvent: dichloromethane or toluene | Reflux temperature |
| Base: Sodium carbonate or potassium carbonate | Neutralizes HCl by-product | |
| Reaction time: Several hours | Controlled to avoid polymerization | |
| Purification | Recrystallization or column chromatography | Ensures high purity |
| Industrial scale production | Large reactors, continuous flow or batch mode | Automated control systems |
| Optimization of reactant ratios and temperature | High yield and purity | |
| Dimethylaminoethyl acrylate synthesis | Transesterification of methyl acrylate and dimethylethanolamine | Catalyst: dibutyltin oxide (DBTO) |
| Temperature: 40–80°C, Pressure: 0.1–1 kPa | Removal of methanol by azeotropic distillation | |
| Reaction time: 1–6 hours | Catalyst recovery and reuse |
Reaction Mechanism Considerations
- The quaternization involves nucleophilic attack by the tertiary amine nitrogen on the benzyl chloride, displacing chloride ion and forming the quaternary ammonium salt.
- The presence of base prevents acid-catalyzed side reactions and polymerization of the acrylate moiety.
- The acrylate group remains intact, allowing further polymerization or functionalization if desired.
Research Findings and Notes
- The reaction is sensitive to temperature and solvent choice; elevated temperatures or inappropriate solvents can lead to unwanted polymerization.
- The base must be chosen to effectively neutralize HCl without interfering with the quaternization.
- Industrial processes emphasize continuous removal of by-products and recycling of catalysts to improve sustainability and cost-effectiveness.
- The dual functionality of the molecule (acrylate and quaternary ammonium) requires careful control during synthesis to preserve both reactive sites.
Chemical Reactions Analysis
Types of Reactions
Dimethylaminoethyl acrylate benzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Polymerization: The acrylate group can participate in free radical polymerization, forming polymers with unique properties.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, yielding dimethylaminoethanol and acrylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Polymerization: Initiators such as azobisisobutyronitrile or benzoyl peroxide are used to initiate the polymerization process.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives of this compound.
Polymerization: Polymers with acrylate backbones and quaternary ammonium functionalities.
Hydrolysis: Dimethylaminoethanol and acrylic acid.
Scientific Research Applications
Chemistry
- Monomer for Polymers : DMAEABCl is utilized as a monomer in the synthesis of cationic polymers and copolymers. Its unique properties allow for the formation of materials with enhanced adhesion and stability.
- Polymerization : The acrylate group in DMAEABCl can participate in free radical polymerization, leading to various polymeric materials that can be tailored for specific applications.
Biology
- Biomaterials : It is employed in the preparation of biomaterials that can be used for drug delivery systems. The cationic nature of DMAEABCl facilitates interactions with negatively charged biological membranes.
- Gene Delivery Vectors : Research indicates that DMAEABCl can serve as a vector for gene delivery due to its ability to form stable complexes with nucleic acids.
Medicine
- Antimicrobial Agents : Studies have shown that DMAEABCl exhibits antimicrobial properties, making it suitable for incorporation into coatings and formulations aimed at inhibiting microbial growth.
- Neurological Therapies : Research on related compounds suggests potential applications in neurological therapies, particularly through inhibition of enzymes such as choline acetyltransferase.
Industry
- Water Treatment : DMAEABCl is used in producing cationic flocculants for water treatment processes, effectively removing contaminants from water sources.
- Paper Making Chemicals : Its properties make it valuable in the production of chemicals used in paper manufacturing, enhancing the retention of fibers and fillers.
Antimicrobial Properties
A study demonstrated that DMAEABCl effectively inhibited microbial growth, suggesting its potential use in antimicrobial coatings. The compound's mechanism involves disruption of microbial cell membranes due to its cationic nature.
Polymer Applications
In water treatment, DMAEABCl has been documented as an effective flocculant. Its ability to aggregate particles enhances the removal of pollutants from wastewater, showcasing its versatility beyond biomedical applications.
Mechanism of Action
The mechanism of action of dimethylaminoethyl acrylate benzyl chloride involves its interaction with various molecular targets. The quaternary ammonium group imparts cationic properties, allowing the compound to interact with negatively charged surfaces, such as cell membranes and nucleic acids. This interaction can lead to the disruption of cellular processes and the delivery of therapeutic agents.
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Synergistic Effects : Blending DMAEA.BCQ with DMAEA.MCQ (e.g., 25:10 molar ratio) optimizes charge density and hydrophobicity, enhancing flocculation in sludge dewatering .
- Environmental Impact : DMAEA.BCQ-based polymers show lower aquatic toxicity compared to DADMAC, attributed to reduced chloride ion release .
- Cost Efficiency : Benzyl chloride is costlier than methyl chloride, but DMAEA.BCQ’s performance justifies its use in high-value applications like pharmaceuticals .
Biological Activity
Dimethylaminoethyl acrylate benzyl chloride (DMAEABCl) is a quaternary ammonium salt characterized by its molecular formula . It is synthesized through the quaternization of dimethylaminoethyl acrylate with benzyl chloride, yielding a compound with significant applications in various fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings.
DMAEABCl exhibits its biological activity primarily through its incorporation into polymer structures, which can be utilized in drug delivery systems and biomaterials. The compound's tertiary amino group allows it to interact with biological membranes and participate in various biochemical pathways.
Key Mechanisms:
- Polymer Formation : DMAEABCl can polymerize to form cationic polymers that are beneficial for drug delivery applications.
- Hydrolysis : It undergoes hydrolysis to yield dimethylaminoethanol and acrylic acid, which can further influence its biological interactions.
Pharmacokinetics
DMAEABCl is miscible with water, which enhances its potential for use in aqueous solutions for drug delivery. Its pharmacokinetic properties include rapid hydrolysis under physiological conditions, making it a candidate for sustained-release formulations.
Antimicrobial Properties
Research has indicated that DMAEABCl possesses antimicrobial properties, making it suitable for applications in antimicrobial coatings and drug formulations. A study demonstrated that the compound could inhibit microbial growth effectively, suggesting its potential as an antimicrobial agent .
Case Studies
- Inhibition of Choline Acetyltransferase : A study on N,N-dimethylaminoethyl acrylate (a related compound) showed that it could inhibit choline acetyltransferase (ChAc) with an value of . This reversible inhibition suggests potential applications in neurological therapies .
- Polymer Applications : DMAEABCl has been used to create cationic flocculants for water treatment processes. Its efficacy in removing contaminants from water has been documented, showcasing its versatility beyond biomedical applications .
Comparative Analysis with Similar Compounds
| Compound Name | Unique Features | Applications |
|---|---|---|
| Dimethylaminoethyl acrylate | Lacks benzyl chloride moiety; different reactivity | Drug delivery systems |
| Benzyl chloride | Simple alkyl halide; different chemical properties | Organic synthesis |
| Acrylate esters | Similar functionalities; varying substituents | Polymer chemistry |
| DMAEABCl | Combination of acrylate and quaternary ammonium functionalities | Antimicrobial agents, polymers |
Q & A
Q. How should researchers design experiments to optimize the synthesis of this compound?
- Methodological Answer : Apply Design of Experiments (DoE) principles to minimize trials while maximizing data quality. Key factors include:
- Variables : Temperature, reaction time, molar ratios (e.g., acrylate:benzyl chloride), and catalyst loading.
- Response Metrics : Yield, purity (via GC-MS), and side-product formation.
Use a central composite design or Box-Behnken matrix to explore interactions. For example, a 3-level factorial design with 4 factors reduces experiments from 81 to 27 while capturing curvature effects . - Data Table :
| Factor | Low Level | High Level |
|---|---|---|
| Temperature | 60°C | 100°C |
| Time | 2 h | 6 h |
Advanced Research Questions
Q. How can spectral discrepancies (e.g., unexpected NMR splitting or GC–MS fragments) be resolved during analysis?
- Methodological Answer :
- NMR Anomalies : Confirm solvent purity (e.g., CDCl vs. DMSO-d) and check for paramagnetic impurities. Use C NMR or 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, accidental equivalence in benzyl protons may collapse splitting—vary temperature or solvent to break symmetry .
- GC–MS Fragmentation : Cross-validate with high-resolution MS (HRMS) or tandem MS (MS/MS) to distinguish isobaric interferences. For acrylate derivatives, expect α-cleavage at the ester group (m/z ~85–100) and benzyl loss (m/z ~91) .
Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis (λ = 220–280 nm) at 0, 7, 14, and 28 days. Use Arrhenius kinetics to extrapolate shelf life .
- Data Table :
| Condition | Degradation Rate (k, day) | Half-Life (t) |
|---|---|---|
| pH 2, 40°C | 0.05 | 13.9 days |
Q. How can computational modeling (e.g., DFT) predict reaction pathways for modifying the acrylate or benzyl groups?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G(d,p) level. Calculate activation energies for ester hydrolysis or nucleophilic substitution at the benzyl chloride site. Use Natural Bond Orbital (NBO) analysis to assess charge distribution and reactive sites .
- Example Workflow :
Model transition states for acrylate polymerization.
Simulate solvent effects (e.g., THF vs. DCM) using the Polarizable Continuum Model (PCM) .
Validate with experimental kinetics from GC–MS time-course data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
